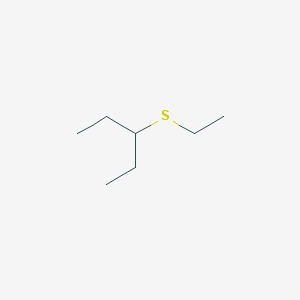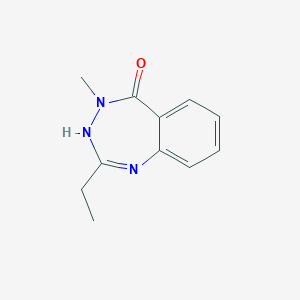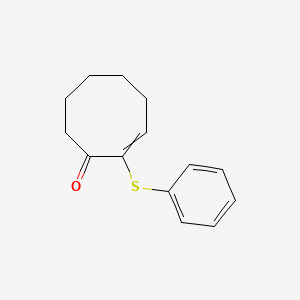
Cobalt--manganese (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–manganese (1/3) is a mixed metal oxide compound that combines cobalt and manganese in a specific stoichiometric ratio. This compound is known for its unique electrochemical properties and is widely used in various applications, including energy storage, catalysis, and as a material for electrodes in batteries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–manganese (1/3) can be achieved through various methods, including hydrothermal synthesis, sol-gel methods, and co-precipitation techniques. One common method involves dissolving cobalt and manganese salts in a suitable solvent, followed by the addition of a precipitating agent to form a mixed hydroxide precursor. This precursor is then calcined at high temperatures to obtain the desired oxide compound .
Industrial Production Methods
In industrial settings, the production of cobalt–manganese (1/3) often involves large-scale processes such as spray roasting. This method involves the spray roasting of chloride precursors, followed by a post-treatment step to achieve the desired layered structure. The process is optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cobalt–manganese (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, cobalt–manganese (1/3) can form higher oxidation state compounds, while reduction reactions may yield lower oxidation state products .
Scientific Research Applications
Cobalt–manganese (1/3) has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in lithium-ion batteries due to its high energy density and stability.
Biomedical Applications:
Environmental Applications: It is used in the degradation of pollutants and in microbial fuel cells to improve power density.
Mechanism of Action
The mechanism by which cobalt–manganese (1/3) exerts its effects involves its ability to undergo redox reactions. The compound can facilitate electron transfer processes, making it an effective catalyst and electrode material. The molecular targets and pathways involved include the active sites on the metal oxide surface, which interact with reactants to promote chemical transformations .
Comparison with Similar Compounds
Cobalt–manganese (1/3) can be compared with other mixed metal oxides such as nickel-cobalt-manganese oxides and iron-cobalt-manganese oxides. While these compounds share similar electrochemical properties, cobalt–manganese (1/3) is unique due to its specific stoichiometric ratio and the resulting balance of properties such as stability, conductivity, and catalytic activity .
List of Similar Compounds
- Nickel-cobalt-manganese oxides
- Iron-cobalt-manganese oxides
- Zinc-cobalt-manganese oxides
Properties
CAS No. |
60936-10-9 |
|---|---|
Molecular Formula |
CoMn3 |
Molecular Weight |
223.74732 g/mol |
IUPAC Name |
cobalt;manganese |
InChI |
InChI=1S/Co.3Mn |
InChI Key |
LICNWEHBKFDCGW-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
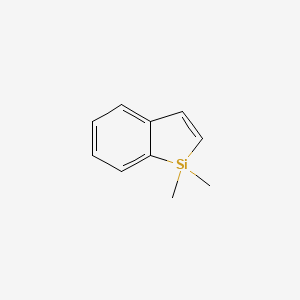
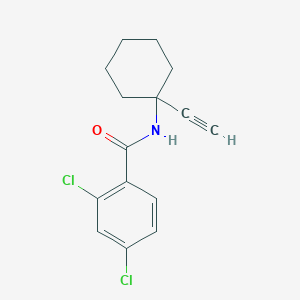
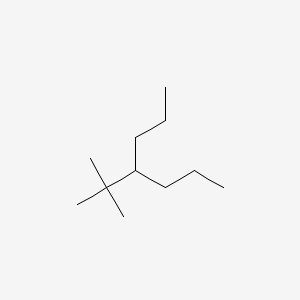
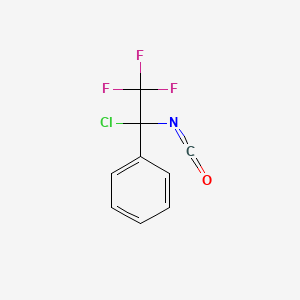
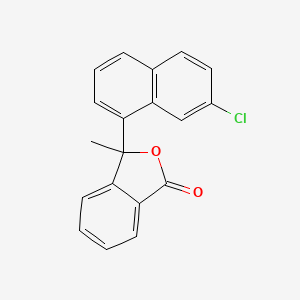
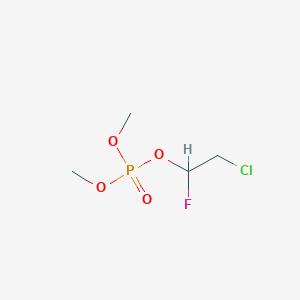
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)

